5-(2-Thenylidene)-2-thioxoimidazolidin-4-one
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Overview
Description
5-(2-Thenylidene)-2-thioxoimidazolidin-4-one is a heterocyclic compound that features a thiophene ring fused with an imidazolidinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Thenylidene)-2-thioxoimidazolidin-4-one typically involves the condensation of thiophene-2-carbaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the desired imidazolidinone ring. The reaction conditions often include refluxing in ethanol or another suitable solvent with a catalytic amount of acid .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(2-Thenylidene)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolidinone ring can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives of the thiophene ring.
Scientific Research Applications
5-(2-Thenylidene)-2-thioxoimidazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antialgal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals with anticancer or antiviral activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanofibers.
Mechanism of Action
The mechanism of action of 5-(2-Thenylidene)-2-thioxoimidazolidin-4-one involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or interfere with cellular processes, leading to its observed antimicrobial or anticancer effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve the disruption of key metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Thenylidene-4-thiazolidinone
- 2-Thenylidene-5-oxazolidinone
- 2-Thenylidene-4-imidazolidinone
Uniqueness
5-(2-Thenylidene)-2-thioxoimidazolidin-4-one is unique due to its specific combination of a thiophene ring and an imidazolidinone structure, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced stability, reactivity, or biological efficacy .
Properties
Molecular Formula |
C8H6N2OS2 |
---|---|
Molecular Weight |
210.3 g/mol |
IUPAC Name |
(5E)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)imidazolidin-4-one |
InChI |
InChI=1S/C8H6N2OS2/c11-7-6(9-8(12)10-7)4-5-2-1-3-13-5/h1-4H,(H2,9,10,11,12)/b6-4+ |
InChI Key |
BHMMWVDJRGROOU-GQCTYLIASA-N |
Isomeric SMILES |
C1=CSC(=C1)/C=C/2\C(=O)NC(=S)N2 |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=O)NC(=S)N2 |
Origin of Product |
United States |
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